molecular formula C15H13Cl2N5O2S B6576851 3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione CAS No. 1105234-08-9

3-{[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}-1lambda6-thiolane-1,1-dione

Cat. No. B6576851
CAS RN: 1105234-08-9
M. Wt: 398.3 g/mol
InChI Key: LOPIXLSLQBYPNE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidine ring, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in many biologically active molecules and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-d]pyrimidine core is a bicyclic structure containing two nitrogen atoms .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazolo[3,4-d]pyrimidines and their derivatives are known to participate in a variety of chemical reactions, often serving as key intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action in more detail. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

1-(3,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N5O2S/c16-12-2-1-10(5-13(12)17)22-15-11(6-20-22)14(18-8-19-15)21-9-3-4-25(23,24)7-9/h1-2,5-6,8-9H,3-4,7H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPIXLSLQBYPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

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